molecular formula C5H12ClN B8429349 Dimethylaminochloropropane

Dimethylaminochloropropane

Cat. No.: B8429349
M. Wt: 121.61 g/mol
InChI Key: MSUCLKFPHDRRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylaminochloropropane, also known as 3-(dimethylamino)-1-chloropropane, is an organic compound with the molecular formula C5H12ClN. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylaminochloropropane can be synthesized through several methods. One common method involves the reaction of dimethylamine with allyl chloride in the presence of a catalyst such as diatomaceous earth. The reaction is typically carried out in a solvent like toluene at a temperature of around 45°C for about 10 hours. The product is then distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminochloropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dimethylaminopropanol.

Scientific Research Applications

Dimethylaminochloropropane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, it is used to modify biomolecules and study their interactions.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethylaminochloropropane involves its reactivity with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylpropylamine: Similar in structure but with different reactivity and applications.

    Dimethylaminoisopropyl chloride: Another related compound with distinct chemical properties and uses.

Uniqueness

Dimethylaminochloropropane is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis, and its applications in multiple fields highlight its importance.

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

1-chloro-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C5H12ClN/c1-4-5(6)7(2)3/h5H,4H2,1-3H3

InChI Key

MSUCLKFPHDRRGG-UHFFFAOYSA-N

Canonical SMILES

CCC(N(C)C)Cl

Origin of Product

United States

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